molecular formula C9H13NO2S B15259636 (2-Ethylphenyl)methanesulfonamide

(2-Ethylphenyl)methanesulfonamide

Cat. No.: B15259636
M. Wt: 199.27 g/mol
InChI Key: IVEOWJSHSHDEIR-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)methanesulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound has the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)methanesulfonamide typically involves the reaction of 2-ethylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-ethylphenylamine+methanesulfonyl chlorideThis compound+HCl\text{2-ethylphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethylphenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups attached to the sulfonamide moiety.

Scientific Research Applications

(2-Ethylphenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylphenyl)methanesulfonamide is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(2-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12)

InChI Key

IVEOWJSHSHDEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CS(=O)(=O)N

Origin of Product

United States

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